N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide, also known as BMS-986177, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of autoimmune diseases. This compound was first synthesized by Bristol-Myers Squibb in 2016 and has since undergone extensive research to determine its efficacy and safety.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide works by binding to the catalytic domain of TYK2 and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in the immune response, ultimately leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound is highly selective for TYK2 and has minimal off-target effects. In addition, it has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that it has relatively low potency compared to other TYK2 inhibitors, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide. One area of interest is the development of more potent TYK2 inhibitors that can be used at lower doses. Another area of interest is the investigation of this compound in combination with other drugs, such as biologics, to determine its potential as a combination therapy for autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this compound to market as a therapeutic agent for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide involves several steps, starting with the reaction of 4-aminobenzoic acid with cyclobutanone to form a cyclic imine. This intermediate is then reacted with methylamine to form the corresponding amine, which is subsequently reacted with a mixture of propan-2-ylamine and ethylamine to form the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of autoimmune diseases. In particular, it has been shown to inhibit the activity of a protein known as TYK2, which plays a key role in the immune response. By inhibiting TYK2, this compound has the potential to reduce inflammation and alleviate symptoms associated with autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-5-21(14(2)3)16-9-7-15(8-10-16)17(22)20(4)18(13-19)11-6-12-18/h7-10,14H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGAMFNKNVBKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.